molecular formula C13H12N4O B605004 5-Hydroxy-PhIP CAS No. 159471-46-2

5-Hydroxy-PhIP

Cat. No. B605004
M. Wt: 240.26
InChI Key: VFOYOLOUKGRSJB-UHFFFAOYSA-N
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Description

5-Hydroxy-PhIP is a metabolite of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), one of the most abundant heterocyclic amines (HCAs) in cooked meat . PhIP is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The U.S. Department of Health and Human Services National Toxicology Program has declared PhIP as "reasonably anticipated to be a human carcinogen" .


Synthesis Analysis

PhIP is metabolically activated to the ultimate mutagenic metabolite by N-hydroxylation followed by phase II esterification . One of the products identified in the incubation mixtures is 5-hydroxy-PhIP . It is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents .


Chemical Reactions Analysis

PhIP undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion, which is the critical metabolite implicated in DNA damage and genotoxicity . Both PhIP adducts and 5-OH-PhIP are formed by similar routes of activation of N-OH-PhIP .

Scientific Research Applications

  • Biomarker for Genotoxic Dose of PhIP : 5-Hydroxy-PhIP is formed in vivo and is excreted in urine, indicating its potential as a urinary biomarker for the bioactive dose of PhIP. This was demonstrated in a study where rats orally dosed with PhIP excreted 5-Hydroxy-PhIP in their urine, suggesting its role as a marker for human biomonitoring studies of PhIP exposure (Frandsen, Frederiksen & Alexander, 2002).

  • Formation as a Degradation Product : 5-Hydroxy-PhIP is also formed as a degradation product of conjugates from N-acetoxy-PhIP and protein or other cellular constituents. This suggests a pathway in the metabolic activation of PhIP, where 5-Hydroxy-PhIP could serve as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP (Frandsen & Alexander, 2000).

  • Intestinal Absorption and Transport : Another study developed an LC-MS method with online-solid-phase-extraction for quantification of PHIP and its mammalian and bacterial metabolites, including 5-Hydroxy-PhIP, in biological samples. This method was used to investigate the transport of PHIP-M1, a bacterial metabolite of PHIP, suggesting the importance of understanding the intestinal absorption and transport mechanisms of PHIP and its metabolites (Willenberg et al., 2015).

Future Directions

Future research is expected to elucidate differences between metabolites in oxidative capacity . There is a critical need to establish long-lived biomarkers of HAAs for implementation in molecular epidemiology studies designed to assess the role of HAAs in health risk .

properties

IUPAC Name

2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOYOLOUKGRSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857822
Record name 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-PhIP

CAS RN

159471-46-2
Record name 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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